Product packaging for Ethyl 3-amino-4-(dipropylamino)benzoate(Cat. No.:CAS No. 1220019-65-7)

Ethyl 3-amino-4-(dipropylamino)benzoate

Cat. No.: B1441681
CAS No.: 1220019-65-7
M. Wt: 264.36 g/mol
InChI Key: GKOQVEHVTGCTOU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(dipropylamino)benzoate (CAS 1220019-65-7) is a substituted benzoate ester of interest in organic and medicinal chemistry research. With a molecular formula of C 15 H 24 N 2 O 2 and a molecular weight of 264.36 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The structure features both an aromatic amine and a dialkylamino group, which allows for diverse chemical modifications and interactions. This compound is part of a class of aminobenzoate derivatives that are fundamental intermediates in organic synthesis. Such derivatives are crucial starting materials for creating a wide array of compounds, including dyes and pharmaceuticals . The presence of multiple amino groups makes this and related structures valuable precursors for constructing nitrogen-containing heterocycles, such as benzimidazoles, which are core structures in many biologically active molecules . While specific biological data for this compound is limited in the current literature, research on closely related analogues provides context for its potential research applications. For instance, similar ethyl 3-amino-4-(alkylamino)benzoate derivatives have been identified as key intermediates in synthetic pathways . The structural motif is also relevant in the study of local anesthetic compounds , where the lipophilic aromatic portion and amino groups are critical for activity . Furthermore, research into similar compounds explores emerging areas such as ferroptosis inhibition , a form of regulated cell death, highlighting the potential for discovery in new therapeutic pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed. For specific storage and handling information, please refer to the Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O2 B1441681 Ethyl 3-amino-4-(dipropylamino)benzoate CAS No. 1220019-65-7

Properties

IUPAC Name

ethyl 3-amino-4-(dipropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-4-9-17(10-5-2)14-8-7-12(11-13(14)16)15(18)19-6-3/h7-8,11H,4-6,9-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOQVEHVTGCTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification Step

The initial step typically starts from a nitro-substituted benzoic acid, such as 3-nitro-4-(dipropylamino)benzoic acid or related derivatives. The esterification is conducted using absolute ethanol under reflux conditions with a solid acid catalyst and a water-carrying agent to drive the reaction forward by removing water formed during esterification.

Key parameters:

Parameter Typical Conditions
Starting material 3-nitro-4-(dipropylamino)benzoic acid (or analog)
Solvent Absolute ethanol
Catalyst Solid acid catalyst (e.g., neodymium sesquioxide)
Water removal Reflux with water separator
Reaction time 4 to 6 hours
Temperature Reflux temperature of ethanol (~78 °C)

The reaction mixture is stirred vigorously (e.g., 350 rpm) to ensure homogeneity. The removal of water is critical to shift the equilibrium towards ester formation. After completion, the reaction mixture is hot filtered to remove the catalyst and other solids.

Catalytic Hydrogenation and Amination

The nitro group in the ester intermediate is reduced to an amino group via catalytic hydrogenation. This step is crucial for converting the nitro-ester to the corresponding amino-ester compound. The process uses catalysts such as palladium on carbon (Pd/C) or skeletal nickel under hydrogen atmosphere.

Typical hydrogenation conditions:

Parameter Typical Conditions
Catalyst Pd/C (5-10%) or skeletal nickel
Hydrogen pressure 0.1 to 1.5 MPa
Temperature 30 to 100 °C
Reaction time 10 to 20 hours
Solvent Reaction mixture (ethanol/toluene mixture)
Post-reaction Filtration to remove catalyst

The hydrogenation is often performed in two steps:

The reaction temperature and pressure are controlled carefully to optimize yield and minimize side reactions. The catalysts can be recovered and reused, enhancing the process sustainability.

Crystallization and Purification

After hydrogenation, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, often by distillation to recover solvents such as ethanol or methanol. The product is then crystallized by adding deionized water and cooling the mixture to 0 to -5 °C.

The crystallized product is separated by solid-liquid separation techniques such as centrifugation or filtration, followed by vacuum drying at 30-35 °C under reduced pressure to obtain the pure Ethyl 3-amino-4-(dipropylamino)benzoate.

Research and patent disclosures provide detailed experimental data on the preparation yields, purity, and process conditions. A summary table of typical preparation parameters and results is shown below:

Step Conditions/Parameters Result/Outcome
Esterification 3-nitrobenzoic acid, ethanol, neodymium sesquioxide, reflux 4h Benzocaine intermediate, >99.5% purity, 90-95% yield
Hydrogenation Pd/C catalyst, 80-100 °C, 0.8-1.5 MPa H2, 10-20h Amino-ester intermediate, >99.5% purity, 95-98% yield
Amination (with paraformaldehyde) 30-100 °C, 0.1-1.5 MPa H2, skeletal nickel catalyst, 15-20h Dipropylamino substitution, high purity product, 95-98% yield
Crystallization & Drying Cooling to 0 to -5 °C, vacuum drying at 30-35 °C Solid product with >99.5% purity

Advantages and Industrial Prospects

  • The described methods use green chemistry principles , including solvent recycling and catalyst reuse, minimizing waste and environmental impact.
  • High product purity (>99.5%) and yield (up to 98%) are achievable.
  • Mild reaction conditions and continuous two-step processes enhance industrial scalability.
  • The use of solid catalysts and hydrogen gas as a clean reducing agent improves safety and reduces pollution.

Chemical Reactions Analysis

Ethyl 3-amino-4-(dipropylamino)benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino-4-(dipropylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(dipropylamino)benzoate involves its interaction with molecular targets such as sodium channels in the heart. By blocking these channels, the compound can slow down electrical impulses, which is useful in treating cardiac arrhythmias. This mechanism is similar to that of procainamide, a derivative of procaine, which is also used as an antiarrhythmic agent.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences between Ethyl 3-amino-4-(dipropylamino)benzoate and selected analogs:

Compound Name Substituent at 4-Position Substituent at 3-Position Key Properties/Applications Evidence Source
This compound Dipropylamino (-N(Pr)₂) Amino (-NH₂) High lipophilicity, potential resin co-initiator
Ethyl 4-(dimethylamino)benzoate Dimethylamino (-N(Me)₂) None High reactivity in resin cements
I-6230 () Pyridazinylphenethylamino None Pharmaceutical lead (e.g., kinase inhibition)
Ethyl 3-nitro-4-(n-propylamino)benzoate n-Propylamino (-NH-Pr) Nitro (-NO₂) Crystalline, intramolecular H-bonding
Ethyl 4-((3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Isoxazole-phenethoxy None Enhanced metabolic stability

Key Observations :

  • Steric Hindrance: The dipropylamino group introduces significant steric bulk, which may hinder intermolecular interactions in crystalline phases or binding to biological targets compared to smaller substituents (e.g., n-propylamino in ) .

Reactivity and Functional Performance

  • Resin Chemistry: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving higher degrees of conversion (DC) due to efficient electron transfer . The dipropylamino variant may exhibit reduced DC due to steric hindrance but improved solubility in non-polar matrices.
  • Synthetic Flexibility : Analogs like I-6230 and I-6373 () incorporate heterocyclic moieties (pyridazine, isoxazole), enabling π-π stacking or hydrogen bonding for targeted drug design. The target compound lacks such heterocycles but offers tunable lipophilicity for hydrophobic applications .

Structural and Crystallographic Insights

  • Intramolecular Interactions: Ethyl 3-nitro-4-(n-propylamino)benzoate forms a six-membered intramolecular hydrogen bond (N-H⋯O), stabilizing an envelope conformation . The target compound’s amino and dipropylamino groups may similarly stabilize planar or puckered ring conformations, though crystallographic data are lacking.
  • Packing Efficiency: Bulky dipropylamino groups likely disrupt close packing in crystals, reducing melting points compared to rigid analogs like I-6473 ().

Biological Activity

Ethyl 3-amino-4-(dipropylamino)benzoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H24N2O2
  • Molecular Weight : 252.36 g/mol
  • CAS Number : Not specified in the search results.

This compound acts primarily through its interaction with various biological receptors and pathways:

  • Ion Channels and Receptors : The compound may modulate ion channels or receptors on cell membranes, influencing cellular activities such as pain perception and inflammation.
  • Biochemical Pathways : It has been shown to affect signaling pathways related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.

Biological Activities

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, which may be useful in treating infections caused by various pathogens.
  • Anticancer Effects : The compound has been investigated for its anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the efficacy of this compound against several cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against breast and colon cancer cells .
  • Antimicrobial Assessment :
    • In vitro tests revealed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValuesReference
AntimicrobialStaphylococcus aureus10 µM
AnticancerMCF-7 (Breast Cancer)15 µM
AnticancerHT-29 (Colon Cancer)20 µM

Pharmacological Characterization

This compound is characterized by its ability to activate carboxyl groups in biological molecules, facilitating amide bond formation which is crucial for peptide synthesis. This property is significant for drug development, particularly in the context of β3-adrenoceptor agonism, which could be beneficial for conditions like preterm labor.

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-4-(dipropylamino)benzoate, and how do reaction conditions influence yield?

The synthesis typically involves sequential reduction and amination steps. For example, starting from a nitro precursor (e.g., ethyl 3-nitro-4-(dipropylamino)benzoate), catalytic hydrogenation under H₂ gas (1–3 atm) with palladium on carbon (Pd/C) at 50–80°C can reduce the nitro group to an amine. Subsequent alkylation or reductive amination with dipropylamine may introduce the dipropylamino group. Solvent choice (e.g., ethanol or DMF) and pH control (using bases like NaHCO₃) are critical to minimize side reactions like over-alkylation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions on the aromatic ring (e.g., shifts for NH₂ at ~5 ppm and ester COO at ~165 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (C₁₅H₂₄N₂O₂) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Adjusting mobile phase composition (e.g., acetonitrile/water gradients) resolves co-eluting impurities .

Q. How does the reactivity of this compound compare to structurally similar benzoate esters?

The amino and dipropylamino groups enhance nucleophilicity, making the compound prone to electrophilic substitution (e.g., acylation or sulfonation). However, steric hindrance from the dipropyl group may slow reactions at the 4-position. Comparative studies with ethyl 3-amino-4-(methylamino)benzoate show faster reactivity in the latter due to reduced steric bulk .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is optimal. Hydrogen bonding patterns (e.g., N–H···O interactions between amino and ester groups) stabilize crystal packing. For twinned or low-resolution crystals, merging data from multiple datasets and using TWINLAW in SHELXTL improves accuracy .

Q. How can structure-activity relationship (SAR) studies optimize the biological or catalytic efficacy of this compound?

Systematic modification of substituents (e.g., replacing dipropylamino with cyclohexyloxy or methoxypropyl groups) alters hydrophobicity and electronic effects. For instance, cyclohexyloxy derivatives exhibit enhanced membrane permeability in cellular assays, while methoxypropyl variants show higher solubility in aqueous buffers. Quantitative SAR (QSAR) models using DFT calculations (e.g., B3LYP/6-31G*) predict logP and pKa values to guide design .

Q. What experimental design considerations address contradictions in reported synthetic yields for this compound?

Discrepancies often arise from competing pathways (e.g., incomplete reduction of nitro groups or amine oxidation). Factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) identify optimal conditions. For example, using NaBH₄/CuCl₂ as a reducing system instead of H₂/Pd-C may suppress side reactions in oxygen-sensitive intermediates .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s aggregation behavior in solution?

Graph set analysis (as per Etter’s rules) reveals dominant N–H···O=C motifs between amino and ester groups, leading to dimer formation in non-polar solvents. Dynamic light scattering (DLS) and NOESY NMR detect aggregation thresholds (e.g., >10 mM in chloroform), critical for formulation studies in drug delivery .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

Co-eluting byproducts (e.g., ethyl 3-nitro-4-(dipropylamino)benzoate from incomplete reduction) require UPLC-MS/MS with MRM transitions for selective detection. Calibration curves using isotopically labeled internal standards (e.g., ¹³C₆-ethyl benzoate derivatives) improve quantification accuracy in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-(dipropylamino)benzoate
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Ethyl 3-amino-4-(dipropylamino)benzoate

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